6-(4-Cyclohexylpiperazin-1-yl)sulfonyl-3-methyl-1,3-benzoxazol-2-one
Overview
Description
6-(4-Cyclohexylpiperazin-1-yl)sulfonyl-3-methyl-1,3-benzoxazol-2-one is a complex organic compound with a unique structure that combines a benzoxazole core with a piperazine and cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Cyclohexylpiperazin-1-yl)sulfonyl-3-methyl-1,3-benzoxazol-2-one typically involves multiple steps, starting with the preparation of the benzoxazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the piperazine and cyclohexyl groups is usually done through nucleophilic substitution reactions, where the piperazine ring is first formed and then attached to the benzoxazole core. The sulfonyl group is introduced through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and sulfonation steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-(4-Cyclohexylpiperazin-1-yl)sulfonyl-3-methyl-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.
Scientific Research Applications
6-(4-Cyclohexylpiperazin-1-yl)sulfonyl-3-methyl-1,3-benzoxazol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 6-(4-Cyclohexylpiperazin-1-yl)sulfonyl-3-methyl-1,3-benzoxazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-[(4-methyl-1-piperazinyl)sulfonyl]-3-methyl-1,3-benzoxazol-2(3H)-one
- 6-[(4-phenyl-1-piperazinyl)sulfonyl]-3-methyl-1,3-benzoxazol-2(3H)-one
- 6-[(4-ethyl-1-piperazinyl)sulfonyl]-3-methyl-1,3-benzoxazol-2(3H)-one
Uniqueness
The uniqueness of 6-(4-Cyclohexylpiperazin-1-yl)sulfonyl-3-methyl-1,3-benzoxazol-2-one lies in its specific structural features, such as the cyclohexyl group, which may confer unique properties like enhanced lipophilicity or specific binding affinity to certain molecular targets.
Properties
IUPAC Name |
6-(4-cyclohexylpiperazin-1-yl)sulfonyl-3-methyl-1,3-benzoxazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-19-16-8-7-15(13-17(16)25-18(19)22)26(23,24)21-11-9-20(10-12-21)14-5-3-2-4-6-14/h7-8,13-14H,2-6,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHWFVXJMBHCIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCN(CC3)C4CCCCC4)OC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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